molecular formula C8H8BrClO B1362648 1-(2-Bromoethoxy)-4-chlorobenzene CAS No. 2033-76-3

1-(2-Bromoethoxy)-4-chlorobenzene

Cat. No.: B1362648
CAS No.: 2033-76-3
M. Wt: 235.5 g/mol
InChI Key: YYFLBDSMQRWARK-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-chlorobenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where a bromine atom is attached to an ethoxy group, which is further connected to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-4-chlorobenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a strong base, such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 4-chlorophenol attacks the carbon atom bonded to the bromine in 2-bromoethanol, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: Products include dehalogenated hydrocarbons or alcohols.

Scientific Research Applications

1-(2-Bromoethoxy)-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated ethers on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-chlorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethoxy)-2-bromobenzene: Similar structure but with an additional bromine atom on the benzene ring.

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzene ring.

    2-Bromo-1-(2-bromoethoxy)ethane: Similar structure but with an additional bromine atom on the ethoxy group.

Uniqueness

1-(2-Bromoethoxy)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions, providing versatility in synthetic applications. The combination of these halogens also influences the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLBDSMQRWARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174237
Record name 1-(2-Bromoethoxy)-4-chlorobenzene
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2033-76-3
Record name 1-(2-Bromoethoxy)-4-chlorobenzene
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Record name 1-(2-Bromoethoxy)-4-chlorobenzene
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Record name 2033-76-3
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Record name 1-(2-Bromoethoxy)-4-chlorobenzene
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Record name 1-(2-bromoethoxy)-4-chlorobenzene
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Record name 1-(2-BROMOETHOXY)-4-CHLOROBENZENE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Chlorophenol (500 mg, 3.89 mg), 2-bromoethanol (0.28 ml, 3.89 mmol), triphenylphosphine (1.02 g, 3.89 mmol) were dissolved in tetrahydrofuran (8 ml). The solution was added dropwise with diisopropylazodicarboxylate (0.84 ml, 3.89 mmol) and stirred at room temperature for 3 hours. The solvent of the reaction mixture was evaporated, and then solids were precipitated by using diethyl ether-hexane and removed by filtration. The filtrate was evaporated under reduced pressure to obtain the title compound as crude product (1.18 g). The crude product was used for the next reaction without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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